molecular formula C9H8ClNO B3038106 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one CAS No. 745075-82-5

2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Cat. No. B3038106
CAS RN: 745075-82-5
M. Wt: 181.62 g/mol
InChI Key: BYEKRDZZIDTNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is an intermediate for the synthesis of pharmaceutical and biological compounds . It can be used for the synthesis of new propargylated 1-pyrindane derivatives as Rasagiline analogues, which are used as antiparkinsonian agents .


Synthesis Analysis

The synthesis of 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This process is achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O with high yield and excellent chemoselectivity .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is represented by the Inchi Code: 1S/C9H8ClNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4H,2-3H2,1H3 . This compound has a molecular weight of 181.62 .


Physical And Chemical Properties Analysis

2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Safety And Hazards

The safety information for 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-chloro-4-methyl-5,6-dihydrocyclopenta[b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-5-4-8(10)11-9-6(5)2-3-7(9)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKRDZZIDTNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 4
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 5
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.